![molecular formula C10H12FNO B1598305 N-Isopropyl 3-fluorobenzamide CAS No. 459218-95-2](/img/structure/B1598305.png)
N-Isopropyl 3-fluorobenzamide
Overview
Description
“N-Isopropyl 3-fluorobenzamide” is a chemical compound with the CAS Number: 459218-95-2 . It has a molecular weight of 181.21 and its IUPAC name is 3-fluoro-N-isopropylbenzamide .
Molecular Structure Analysis
The molecular formula of “N-Isopropyl 3-fluorobenzamide” is C10H12FNO . The InChI code is 1S/C10H12FNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) .Physical And Chemical Properties Analysis
“N-Isopropyl 3-fluorobenzamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Medical Imaging
Assessment of Cellular Proliferation in Tumors : A study introduced a cellular proliferative marker, 18F-ISO-1, a compound related to N-Isopropyl 3-fluorobenzamide, for PET imaging to evaluate tumor proliferation. This marker showed a significant correlation with the Ki-67 index, a marker of cell proliferation, indicating its potential for assessing the proliferative status of solid tumors in a clinical setting. The study highlights the promise of 18F-ISO-1 in evaluating the proliferation of tumors, with safe doses allowing for effective PET imaging in clinical trials (Dehdashti et al., 2013).
Drug Delivery Systems
Thermoresponsive Drug Release Systems : Research has focused on synthesizing thermoresponsive polymers encapsulating magnetic nanoparticles and drugs, such as 5-fluorouracil, with poly(N-isopropylacrylamide) (PNIPAM) for controlled drug release. These systems can target tumor cells specifically and release drugs in response to temperature changes, offering a promising approach for cancer thermo-chemotherapy (Shen et al., 2016).
Synthesis of Novel Compounds
Development of Radioligands for Brain Imaging : Several studies have developed radioligands based on N-Isopropyl 3-fluorobenzamide derivatives for imaging metabotropic glutamate receptor subtype 1 (mGluR1) in the brain using PET. These compounds have shown potential for in vivo evaluation of mGluR1, providing insights into the receptor's role in neurological disorders (Yamasaki et al., 2011), (Fujinaga et al., 2012).
Chemical Synthesis and Catalysis : Another application involves the use of fluoroamide-directed C-H fluorination mediated by iron, showcasing a method to selectively introduce fluorine atoms into organic compounds. This process highlights the role of N-Isopropyl 3-fluorobenzamide derivatives in facilitating selective fluorination reactions, which are crucial in the synthesis of organofluorine compounds (Groendyke et al., 2016).
Safety And Hazards
The safety data sheet for a similar compound, 3-Fluorobenzamide, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
3-fluoro-N-propan-2-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBPSJICUZBIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404256 | |
Record name | N-ISOPROPYL 3-FLUOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl 3-fluorobenzamide | |
CAS RN |
459218-95-2 | |
Record name | N-ISOPROPYL 3-FLUOROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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